S-acetyl-PEG4-amine

Catalog No.
S12278132
CAS No.
M.F
C12H25NO5S
M. Wt
295.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-acetyl-PEG4-amine

Product Name

S-acetyl-PEG4-amine

IUPAC Name

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

Molecular Formula

C12H25NO5S

Molecular Weight

295.40 g/mol

InChI

InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3

InChI Key

PXNGVISWXZZUJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCN

S-acetyl-PEG4-amine is a polyethylene glycol-based compound that serves as a versatile linker in bioconjugation applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG) moiety with four ethylene glycol units, which enhances its solubility and biocompatibility. The presence of the acetyl group provides a reactive site for further chemical modifications, making S-acetyl-PEG4-amine an essential tool in drug development and protein engineering .

Due to its functional groups. The acetyl group can undergo hydrolysis to yield an amine, which can then react with other electrophiles or participate in acylation reactions. Additionally, the PEG chain can facilitate conjugation reactions through its terminal amine group, allowing for the formation of stable linkages with proteins, peptides, or other biomolecules .

S-acetyl-PEG4-amine is primarily utilized in the context of PROTAC technology, where it plays a critical role in targeting specific proteins for degradation via the ubiquitin-proteasome system. Its ability to enhance solubility and reduce immunogenicity makes it suitable for therapeutic applications. Furthermore, studies indicate that PEGylated compounds often exhibit improved pharmacokinetic properties, including increased circulation time and reduced clearance rates in vivo .

The synthesis of S-acetyl-PEG4-amine typically involves the reaction of a PEG derivative with an acetylating agent. Common methods include:

  • Acetylation Reaction: The primary amine of PEG4 is acetylated using acetic anhydride or acetyl chloride under basic conditions to yield S-acetyl-PEG4-amine.
  • Click Chemistry: This method involves the use of bioorthogonal reactions to attach S-acetyl-PEG4-amine to various substrates, enhancing specificity and efficiency in bioconjugation processes .

S-acetyl-PEG4-amine has several applications in biomedical research and drug development:

  • PROTAC Development: As a linker in PROTACs, it facilitates targeted protein degradation.
  • Bioconjugation: Used for attaching therapeutic agents to antibodies or other biomolecules.
  • Drug Delivery Systems: Enhances the solubility and stability of therapeutic compounds.
  • Diagnostic Tools: Utilized in the development of biosensors and imaging agents .

Interaction studies involving S-acetyl-PEG4-amine focus on its binding affinity and reactivity with various biological targets. These studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess how effectively S-acetyl-PEG4-amine conjugates with proteins or other biomolecules. The results indicate that the PEG moiety significantly reduces non-specific interactions while promoting specific binding through its functional groups .

S-acetyl-PEG4-amine shares structural features with several other compounds that also utilize polyethylene glycol linkers. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
S-acetyl-PEG4-aminePEG chain with acetyl groupSpecifically designed for PROTAC applications
PEG NHS EsterPEG chain with N-hydroxysuccinimide esterPrimarily used for amine coupling without degradation
Maleimide PEG LinkerPEG chain with maleimide groupTargets sulfhydryl groups for crosslinking
Polyethylene GlycolSimple linear polymerLacks reactive functional groups for specific coupling

S-acetyl-PEG4-amine stands out due to its dual functionality—serving as both a solubilizing agent and a reactive linker specifically tailored for PROTAC technology, which is not the primary focus of the other compounds listed .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

295.14534407 g/mol

Monoisotopic Mass

295.14534407 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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